molecular formula C13H8O4 B1682117 urolithin A CAS No. 1143-70-0

urolithin A

Cat. No.: B1682117
CAS No.: 1143-70-0
M. Wt: 228.20 g/mol
InChI Key: RIUPLDUFZCXCHM-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Urolithin A (UA) is a metabolite of ellagic acid . It has been found to interact with several targets in the body. For instance, it has been shown to stimulate the Nrf-ARE signaling pathway . It also interacts with Akt/β-catenin signaling pathways in vascular smooth muscle cells . In addition, it has been found to have good binding activity to core targets related to allergic rhinitis and asthma .

    Mode of Action

    UA exerts its effects through various mechanisms. It stimulates the Nrf-ARE signaling pathway, leading to the upregulation of the expression of GSTs . This enhances cellular autophagy and mitochondrial quality control . In vascular smooth muscle cells, UA regulates Akt/β-catenin signaling pathways by suppressing the phosphorylation of Akt at the residue Threonine 308, as well as modulating β-catenin pathways, to reduce ROS and inflammation .

    Biochemical Pathways

    UA affects several biochemical pathways. It stimulates the Nrf-ARE signaling pathway, which plays a crucial role in the cellular defense mechanism against oxidative stress . It also impacts the Akt/β-catenin signaling pathways, which are involved in various cellular processes including cell growth, proliferation, and survival .

    Pharmacokinetics

    The pharmacokinetics of UA involves its absorption, distribution, metabolism, and excretion (ADME). UA is a bacterial metabolite produced by dietary ellagitannins and ellagic acid Its bioavailability mostly depends on individual microbiota composition, as only some bacteria are able to convert ellagitannins into urolithins . The half-life (t 1/2) of Uro A and Uro A-glucuronide ranged from 17 to 22 h, while the t 1/2 of Uro A-sulfate was relatively long at 25–88 h .

    Result of Action

    UA exhibits diverse biological activities, encompassing anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties . In terms of muscle health, accumulating evidence suggests that UA may promote muscle protein synthesis and muscle growth through various pathways, offering promise in mitigating muscle atrophy . Moreover, UA exhibits the potential to enhance muscle health and performance by improving mitochondrial function and regulating autophagy .

    Action Environment

    The action of UA is influenced by various environmental factors. The efficiency of this conversion is affected by factors such as gender, age, eating habits, and stress levels . Furthermore, the action of UA is also dependent on its conjugation with glucuronide, aglycone, or sulfation .

    Biochemical Analysis

    Biochemical Properties

    Urolithin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the oxidative phosphorylation (OXPHOS) phenotype in leukemic cells .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a rat model of early diabetes, this compound was found to reduce diabetes-induced microenvironmental changes in myocardial tissue, preventing cardiac functional impairment .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have good binding activity to core targets related to allergic rhinitis and asthma .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. For instance, in a rat model of early diabetes, daily administration of this compound was found to prevent cardiac dysfunction .

    Metabolic Pathways

    This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

    Subcellular Localization

    It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

    Preparation Methods

      Synthetic routes: for involve the transformation of ellagic acid via gut microbial metabolism.

      Industrial production methods: are not well-established due to its microbial origin and individual variability.

  • Chemical Reactions Analysis

      Urolithin A: undergoes various reactions, including , , and .

    • Common reagents and conditions are not standardized, given the microbial conversion process.
    • Major products formed depend on the specific transformations within the gut.
  • Scientific Research Applications

      Chemistry: Studied for its antioxidant properties and potential as a natural product.

      Biology: Investigated for its effects on cellular processes, including and .

      Medicine: Research explores its impact on mitochondrial function and muscle health.

      Industry: Limited applications due to challenges in large-scale production.

  • Comparison with Similar Compounds

      Urolithin A: stands out due to its microbial origin and unique properties.

    • Similar compounds include other urolithins (B, C, and D) and ellagic acid derivatives.

    Properties

    IUPAC Name

    3,8-dihydroxybenzo[c]chromen-6-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RIUPLDUFZCXCHM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H8O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40150694
    Record name Urolithin A
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40150694
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    228.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Urolithin A
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0013695
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    1143-70-0
    Record name Urolithin A
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1143-70-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Urolithin A
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143700
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Urolithin A
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB15464
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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    Record name Urolithin A
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40150694
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Urolithin A
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name UROLITHIN A
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILJ8NEF6DT
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Record name Urolithin A
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0013695
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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